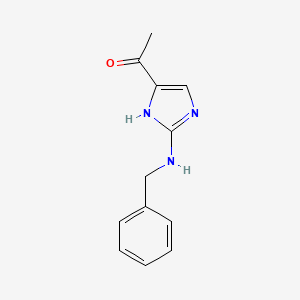

1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(benzylamino)-1H-imidazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9(16)11-8-14-12(15-11)13-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRGYGLQDXDLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524479 | |

| Record name | 1-[2-(Benzylamino)-1H-imidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88723-27-7 | |

| Record name | 1-[2-(Benzylamino)-1H-imidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modifications of 1 2 Benzylamino 1h Imidazol 4 Yl Ethanone

Retrosynthetic Analysis of 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone

A retrosynthetic analysis of the target molecule, this compound (I), suggests that the primary disconnection involves the formation of the imidazole (B134444) ring. The most logical approach is the disconnection of the C-N and C=N bonds within the imidazole core that are typically formed in condensation reactions. This leads to two key synthons: an N-benzylguanidine synthon (II) and a 1,3-dicarbonyl synthon bearing an acetyl group, such as a 3-halopentane-2,4-dione (III). This strategy is based on the well-established synthesis of 2-aminoimidazoles from guanidines and α-halocarbonyl compounds.

This retrosynthetic approach is advantageous as it utilizes readily available starting materials and relies on a robust and high-yielding cyclization reaction.

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be achieved through a combination of imidazole ring formation and functionalization strategies.

The core 2-aminoimidazole structure is most commonly synthesized via the condensation of a guanidine (B92328) derivative with an α-halocarbonyl compound. In the case of the target molecule, this involves the reaction of N-benzylguanidine with a suitable 1,3-dicarbonyl compound. A particularly relevant precursor for the introduction of the ethanone (B97240) moiety is 3-chloro-2,4-pentanedione.

The reaction proceeds through an initial nucleophilic attack of one of the guanidino nitrogens on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the substituted imidazole ring. The use of a base is often employed to facilitate the reaction.

Table 1: Key Reactions for Imidazole Ring Formation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N-Benzylguanidine | 3-Chloro-2,4-pentanedione | This compound | Cyclocondensation |

| Guanidine | α-Haloketone | 2-Aminoimidazole derivative | Cyclocondensation |

The benzylamino group at the C-2 position is introduced directly by using N-benzylguanidine as one of the primary reactants in the cyclization reaction. This approach is highly efficient as it avoids the need for post-synthesis modification of a pre-formed 2-aminoimidazole, which can sometimes lead to issues with regioselectivity and require protecting group strategies. The synthesis of N-benzylguanidine itself can be accomplished by the reaction of benzylamine (B48309) with a guanylating agent such as cyanamide (B42294) or S-methylisothiourea sulfate.

The ethanone (acetyl) group at the C-4 position of the imidazole ring is incorporated by selecting an appropriate 1,3-dicarbonyl precursor for the cyclization reaction. 3-Chloro-2,4-pentanedione is an ideal choice as the central chloro-substituted carbon and the two adjacent carbonyl groups provide the necessary framework to form the imidazole ring with an acetyl group at the C-4 position and a methyl group at the C-5 position. The reaction of N-benzylguanidine with 3-chloro-2,4-pentanedione would directly yield 1-(2-(benzylamino)-5-methyl-1H-imidazol-4-yl)ethanone. To obtain the target compound without the C-5 methyl group, a different dicarbonyl precursor would be necessary.

Synthesis of Analogs and Derivatives of this compound

The modular nature of the synthetic route allows for the facile generation of a library of analogs with diverse substitutions.

To synthesize analogs with modifications on the benzylamino moiety, a straightforward approach is to start with substituted benzylamines. These substituted benzylamines can be converted to their corresponding N-substituted guanidines, which are then used in the cyclocondensation reaction with 3-chloro-2,4-pentanedione. This allows for the introduction of a wide variety of functional groups on the phenyl ring of the benzylamino substituent, enabling the exploration of structure-activity relationships.

For instance, reacting a 4-methoxybenzylamine (B45378) with a guanylating agent would yield N-(4-methoxybenzyl)guanidine. Subsequent reaction of this guanidine with 3-chloro-2,4-pentanedione would produce 1-(2-((4-methoxybenzyl)amino)-1H-imidazol-4-yl)ethanone. This strategy can be extended to include a range of electron-donating and electron-withdrawing substituents on the benzyl (B1604629) ring.

Table 2: Synthesis of Analogs with Modified Benzylamino Moiety

| Starting Benzylamine | Corresponding Guanidine | Final Product |

| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)guanidine | 1-(2-((4-Chlorobenzyl)amino)-1H-imidazol-4-yl)ethanone |

| 3-Fluorobenzylamine | N-(3-Fluorobenzyl)guanidine | 1-(2-((3-Fluorobenzyl)amino)-1H-imidazol-4-yl)ethanone |

| 4-Methylbenzylamine | N-(4-Methylbenzyl)guanidine | 1-(2-((4-Methylbenzyl)amino)-1H-imidazol-4-yl)ethanone |

This systematic modification allows for a detailed investigation of the electronic and steric effects of the benzylamino substituent on the properties of the final compound.

Substitutions on the Imidazole Ring System

The imidazole ring is a versatile scaffold that allows for substitutions at several positions, each potentially leading to distinct pharmacological profiles.

The ethanone group at the C-4 position is a key feature of the molecule, likely involved in important binding interactions. Modifications at this site are therefore of significant interest. One common approach is to alter the length of the alkyl chain, for instance, by replacing the ethanone with a propanone or butanone group. This can probe the size of the corresponding binding pocket. Another strategy involves the reduction of the ketone to a secondary alcohol, which introduces a chiral center and a hydrogen bond donor/acceptor group. Furthermore, the ketone can be converted to an oxime or other derivatives to explore different electronic and steric interactions.

Table 3: Potential Modifications of the C-4 Ethanone Group

| Modification | Resulting Functional Group | Potential Change in Interaction |

| Chain Extension | Propanone, Butanone | Probes steric limits of the binding pocket. |

| Reduction | Secondary Alcohol | Introduces a chiral center and hydrogen bonding capabilities. |

| Derivatization | Oxime, Hydrazone | Alters electronic properties and introduces new functional groups. |

Exploration of Isosteric Replacements

Table 4: Common Isosteric Replacements for the Imidazole Ring

| Isosteric Ring | Key Differences from Imidazole |

| Thiazole | Contains a sulfur atom, altering electronics and potential for interactions. |

| Oxazole | Contains an oxygen atom, affecting hydrogen bonding and electronic properties. |

| Pyrazole | Different arrangement of nitrogen atoms, leading to altered dipole moment and hydrogen bonding patterns. |

| Triazole | Contains three nitrogen atoms, significantly changing the electronic landscape and hydrogen bonding potential. |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. For the synthesis of this compound and its analogs, multicomponent reactions (MCRs) stand out as a particularly effective green strategy. uniba.it MCRs offer the advantage of combining three or more reactants in a single step to form a complex product, which enhances atom economy and reduces waste generation. uniba.it

A plausible green synthetic route to this compound could involve a one-pot reaction of three key components: an α-haloketone (such as 3-bromo-2-butanone), benzaldehyde, and benzylguanidine. This approach, facilitated by a suitable catalyst and benign solvent system, would directly lead to the desired imidazole core with the required substituents. The use of water as a solvent or solvent-free conditions, where feasible, further enhances the green credentials of such a synthesis. researchgate.net

Recent advancements in green catalytic systems have introduced the use of deep eutectic solvents (DESs) and various nanocatalysts. nih.gov For instance, a one-pot, two-step synthesis of 2-aminoimidazoles has been successfully achieved using a combination of choline (B1196258) chloride and urea (B33335) as a deep eutectic solvent. This method avoids the use of toxic and volatile organic solvents and simplifies the work-up procedure.

Below is a table summarizing various green chemistry approaches applicable to the synthesis of imidazole derivatives:

| Green Chemistry Approach | Key Features | Potential Application to Target Compound Synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, and simplified procedures. uniba.it | A one-pot reaction of an α-haloketone, benzaldehyde, and benzylguanidine. |

| Aqueous Media Synthesis | Use of water as a safe and environmentally benign solvent. researchgate.net | Performing the multicomponent reaction in water to avoid hazardous organic solvents. |

| Solvent-Free Reactions | Reactions are conducted without a solvent, minimizing waste. researchgate.net | Heating a mixture of the reactants in the absence of a solvent. |

| Use of Deep Eutectic Solvents (DESs) | Biodegradable, low-cost, and non-toxic reaction media. | Employing a DES like choline chloride/urea as the solvent for the cyclization reaction. |

Catalytic Methods in the Synthesis of Imidazole-Based Structures

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of the imidazole core of this compound can be achieved through various catalytic methods.

One of the most common strategies for constructing the 2-aminoimidazole scaffold involves the cyclocondensation of an α-haloketone with a guanidine derivative. This reaction can be catalyzed by a variety of agents, including both homogeneous and heterogeneous catalysts. For instance, fluoroboric acid-derived catalyst systems, such as HBF4–SiO2, have demonstrated high efficacy in both three-component and four-component reactions for the synthesis of tri- and tetrasubstituted imidazoles, respectively. rsc.org Metal tetrafluoroborates like Zn(BF4)2 have also been shown to be effective. rsc.org

The table below outlines several catalytic methods relevant to the synthesis of substituted imidazoles:

| Catalytic Method | Catalyst Type | Description |

| Acid Catalysis | Fluoroboric acid-silica (HBF4–SiO2) | A solid-supported acid catalyst that is highly effective for multicomponent reactions leading to substituted imidazoles. rsc.org |

| Metal Salt Catalysis | Zinc tetrafluoroborate (B81430) (Zn(BF4)2) | A Lewis acid catalyst that can drive the selective formation of tetrasubstituted imidazoles in multicomponent reactions. rsc.org |

| Organocatalysis | Imidazole | Imidazole itself can act as an organocatalyst in multicomponent reactions for the synthesis of functionalized heterocycles. rsc.org |

| Nanocatalysis | Magnetically separable nanocatalysts | Core-shell nanostructures can be functionalized to act as efficient and recyclable catalysts for the synthesis of imidazole derivatives. nih.gov |

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For the synthesis of this compound, a catalyst that promotes the specific regiochemical outcome of the cyclization between the α-haloketone and benzylguanidine would be crucial.

Biological Activity Investigations Non Clinical/non Human Focus

In Vitro Biological Activity Profiling of 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone

In vitro studies are crucial for the initial characterization of the biological effects of a compound. Such assays, conducted in a controlled laboratory setting outside of a living organism, provide foundational data on a substance's potential bioactivity. The following sections outline the available in vitro findings for this compound.

The antimicrobial potential of a compound is its ability to inhibit the growth of or kill microorganisms such as bacteria and fungi.

A thorough review of scientific literature reveals no specific studies investigating the antibacterial efficacy of this compound against model bacterial organisms. Consequently, there is no available data to report on its minimum inhibitory concentration (MIC) or other measures of antibacterial activity.

Antibacterial Activity of this compound

| Model Organism | Test Method | Results (e.g., MIC) |

|---|

Similarly, there is a lack of published research on the antifungal properties of this compound. Investigations into its efficacy against fungal model organisms have not been reported in the available scientific literature.

Antifungal Activity of this compound

| Model Organism | Test Method | Results (e.g., MIC) |

|---|

No studies have been published detailing the evaluation of this compound for antitubercular activity against Mycobacterium species. Therefore, its potential to inhibit the growth of mycobacterial strains remains uncharacterized.

Antitubercular Activity of this compound

| Mycobacterial Strain | Test Method | Results (e.g., MIC) |

|---|

Antiproliferative studies assess a compound's ability to inhibit cell growth. Despite the importance of such research, no data is available from studies conducted on non-human cell lines to determine the antiproliferative effects of this compound.

Antiproliferative Activity of this compound in Non-Human Cell Lines

| Cell Line | Assay Type | Results (e.g., IC₅₀) |

|---|

Enzyme inhibition assays are performed to understand how a compound might interfere with enzyme activity. There are currently no published findings from in vitro assays testing the inhibitory effects of this compound on any non-human enzymes.

Enzyme Inhibition by this compound (Non-Human Enzymes)

| Enzyme | Source Organism | Assay Type | Results (e.g., IC₅₀, Kᵢ) |

|---|

Receptor Binding and Ligand Activity in Non-Human Systems

No specific data is available regarding the receptor binding profile or ligand activity of this compound in any non-human biological systems.

Modulation of Specific Cellular Pathways (Non-Human Cells)

There is no published research detailing the effects of this compound on specific cellular pathways in non-human cells.

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

Assessment in Disease Models (e.g., inflammatory, infectious)

No in vivo studies assessing the efficacy of this compound in any animal disease models have been found in the public domain.

Pharmacodynamic Endpoints in Animal Systems

Data on the pharmacodynamic endpoints of this compound in animal systems is not available.

Mechanistic Investigations of Biological Effects

Target Identification and Validation (Molecular Level)

There are no studies available that identify or validate the molecular targets of this compound.

Enzyme Kinetics and Inhibition Mechanisms

There is currently no publicly available research detailing the enzyme kinetics or specific inhibition mechanisms of this compound. Studies that would elucidate parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against specific enzymes have not been found. Furthermore, the mode of action, whether it be competitive, non-competitive, or uncompetitive inhibition, has not been characterized.

Cellular Pathway Perturbations

Similarly, information regarding the impact of this compound on cellular pathways is not present in the reviewed literature. Research that would identify specific signaling cascades or metabolic pathways affected by this compound, and the resulting downstream cellular responses, has not been published.

Structure Activity Relationship Sar Studies of 1 2 Benzylamino 1h Imidazol 4 Yl Ethanone Analogs

Impact of Imidazole (B134444) Ring Substituents on Biological Activities

Substitutions on the imidazole ring are a cornerstone of SAR studies for modulating the activity, selectivity, and pharmacokinetic properties of bioactive molecules. For a hypothetical series of 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone analogs, modifications would typically focus on the N-1 and C-5 positions of the imidazole core.

N-1 Position: The nitrogen at position 1 is a common site for substitution. Alkylation or arylation at this position can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds. For instance, introducing small alkyl groups could enhance membrane permeability. The presence of a proton at N-1 allows the group to act as a hydrogen bond donor, which could be critical for anchoring the ligand in a receptor pocket.

C-5 Position: The carbon at position 5 is another key modification site. Introducing small, electron-withdrawing groups (like halogens) or electron-donating groups (like methyl or methoxy) can alter the electronic distribution of the imidazole ring. This, in turn, affects the pKa of the ring nitrogens and their potential to interact with biological targets. Steric bulk at the C-5 position can also provide selectivity for one biological target over another by exploiting differences in the shape and size of their binding sites.

A theoretical SAR exploration is summarized in the table below.

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| N-1 | Small Alkyl (e.g., -CH₃) | Potentially Increased Potency/Lipophilicity | May fill a small hydrophobic pocket and can improve cell permeability. |

| N-1 | Hydrogen (unsubstituted) | Essential for H-bond Donation | The N-H group can act as a crucial hydrogen bond donor for receptor binding. |

| C-5 | Halogen (e.g., -Cl, -F) | Potentially Increased Potency | Can form specific halogen bonds or alter electronics to improve binding affinity. |

| C-5 | Bulky Group (e.g., -phenyl) | Potentially Decreased Activity | May cause steric hindrance within the binding site, preventing optimal orientation. |

Role of the Benzylamino Moiety in Receptor Interactions and Activity

The 2-amino group is a defining feature of this scaffold, often acting as a key hydrogen bond donor and acceptor. The attachment of a benzyl (B1604629) group to this nitrogen introduces significant structural and electronic features that are pivotal for receptor interactions.

Aromatic Ring Interactions: The phenyl ring of the benzyl group is capable of engaging in several non-covalent interactions, including π-π stacking with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a receptor's binding site. It can also participate in hydrophobic interactions.

Substituents on the Benzyl Ring: The activity of the parent compound could be finely tuned by adding substituents to the benzyl ring. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents would be critical. For example, a para-hydroxyl or para-amino group could introduce a new hydrogen bonding point, potentially increasing affinity. Conversely, a bulky substituent might be detrimental if the binding pocket is sterically constrained.

Flexibility: The methylene (B1212753) linker between the phenyl ring and the amino group provides conformational flexibility, allowing the aromatic ring to adopt an optimal orientation within the binding site.

The following table outlines hypothetical modifications to the benzylamino group and their potential consequences.

| Modification | Example Substituent (on Phenyl Ring) | Expected Impact on Activity | Rationale |

| Para-substitution | -OH, -NH₂, -OCH₃ | Potentially Increased Potency | Introduction of hydrogen bond donor/acceptor or alteration of electronic properties for enhanced binding. |

| Meta-substitution | -CF₃, -Cl | Potentially Modified Selectivity/Potency | Alters electronic landscape and may probe different regions of the binding pocket. |

| Ortho-substitution | -CH₃, -Cl | Potentially Decreased Activity | May force a non-optimal conformation due to steric clash with the imidazole core or the receptor. |

| Replacement of Phenyl | Pyridyl, Cyclohexyl | Altered Potency and Properties | Introduces different electronic (pyridyl) or lipophilic (cyclohexyl) characteristics, affecting binding and solubility. |

Significance of the Ethanone (B97240) Side Chain for Potency and Selectivity

The ethanone (acetyl) group at the C-4 position of the imidazole ring is a strong hydrogen bond acceptor due to its carbonyl oxygen. This feature is often critical for anchoring a molecule to its biological target.

Hydrogen Bonding: The carbonyl oxygen is a primary point of interaction, likely forming a strong hydrogen bond with a donor group (e.g., an -NH or -OH from an amino acid residue) in the active site of a protein.

Planarity and Orientation: The acetyl group helps to enforce a degree of planarity and dictates the vector of its hydrogen-bonding interaction. Modifications to this group would alter this interaction. For example, reducing the ketone to a secondary alcohol would change its geometry and introduce a hydrogen bond donor.

Chain Extension/Modification: Replacing the methyl group of the ethanone with larger alkyl or aryl groups could probe for additional hydrophobic pockets near the primary interaction point. However, this could also lead to a loss of activity if the space is limited.

Conformational Analysis and its Correlation with Activity

The biological activity of a flexible molecule like this compound is intrinsically linked to its ability to adopt a specific low-energy, three-dimensional conformation—the "bioactive conformation"—that is complementary to the receptor's binding site.

Conformational analysis would focus on the rotational freedom around several key single bonds:

The Imidazole-C(ethanone) bond: Rotation here determines the orientation of the acetyl group.

The C(imidazole)-N(amino) bond: Rotation around this bond influences the position of the entire benzylamino substituent.

The N(amino)-C(benzyl) bond: This determines the spatial position of the benzyl ring relative to the imidazole core.

A low barrier to rotation for key bonds would allow the molecule to easily adapt its shape upon entering the binding site. Conversely, if the lowest-energy conformation in solution is very different from the required bioactive conformation, the compound will likely exhibit poor activity due to the energetic penalty required to adopt the correct pose.

Pharmacophore Modeling based on SAR Data

A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the hypothetical SAR data discussed above, a pharmacophore model for this series of compounds would likely include:

One Hydrogen Bond Donor: Corresponding to the N-H of the 2-amino group or the N-1 H of the imidazole ring.

One or Two Hydrogen Bond Acceptors: The carbonyl oxygen of the ethanone group and one of the imidazole ring nitrogens.

One Aromatic/Hydrophobic Feature: Representing the benzyl ring, crucial for π-π or hydrophobic interactions.

The relative distances and angles between these features would be defined by the most active compounds in a series. This model would then serve as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are therefore predicted to be active.

Computational and Theoretical Studies

Molecular Docking Simulations with Identified Biological Targets

There are no published studies detailing molecular docking simulations for 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone against any specific biological targets. Such studies would typically provide insights into the binding affinity, orientation, and key molecular interactions of the compound within the active site of a protein, which are crucial for understanding its potential pharmacological activity. The identification of biological targets is a prerequisite for conducting meaningful molecular docking simulations.

Molecular Dynamics Simulations of Compound-Target Interactions

In the absence of identified biological targets and initial docking poses, no molecular dynamics simulations have been reported for This compound . These simulations are essential for evaluating the stability of a ligand-protein complex over time, understanding the dynamic nature of their interactions, and calculating binding free energies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific quantum chemical calculations for This compound have been found in the reviewed literature. Such calculations, often employing methods like Density Functional Theory (DFT), would provide valuable information about the molecule's electronic properties, including the energies of its frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is fundamental for predicting the compound's reactivity and intermolecular interactions.

Cheminformatics Approaches for Predictive Modeling

There are no cheminformatics studies or predictive models in the public domain that have been specifically developed or trained using This compound . These approaches typically involve the use of quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict the biological activity or physicochemical properties of new compounds based on a dataset of known molecules.

In Silico Prediction of Potential Biological Activities and Drug-likeness (excluding ADME/Tox for humans)

While general-purpose in silico tools can be used to predict the potential biological activities and drug-likeness properties of any given chemical structure, no studies have been published that specifically report these predictions for This compound . Such predictions would typically involve assessing its conformity to established principles like Lipinski's rule of five and predicting its potential targets based on structural similarity to known bioactive molecules.

Advanced Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Elucidating Molecular Structure (e.g., advanced NMR, high-resolution MS)

Spectroscopic methods are indispensable for the detailed structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous evidence of the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone, both ¹H NMR and ¹³C NMR would be employed.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzyl (B1604629) and imidazole (B134444) rings, the methylene (B1212753) (-CH₂) protons of the benzyl group, and the methyl (-CH₃) protons of the ethanone (B97240) moiety.

¹³C NMR: This analysis detects the carbon atoms in the molecule, providing insights into the carbon skeleton. Each unique carbon atom in the compound would correspond to a distinct signal in the spectrum.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the precise molecular weight of the compound, which in turn allows for the calculation of its elemental formula. rsc.org For this compound, HRMS would confirm the expected molecular formula of C₁₂H₁₃N₃O. This technique is highly sensitive and accurate, providing strong evidence for the compound's identity.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Information Provided | Expected Outcome for C₁₂H₁₃N₃O |

|---|---|---|

| ¹H NMR | Chemical shift (δ), integration, and multiplicity for each proton. | Distinct signals for imidazole, benzyl, methylene, and methyl protons. |

| ¹³C NMR | Chemical shift (δ) for each unique carbon atom. | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. |

| HRMS | High-precision mass-to-charge ratio (m/z). | Measurement of the exact mass to confirm the elemental formula. |

Crystallographic Analysis (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com This technique provides definitive proof of a compound's structure by mapping the precise spatial arrangement of its atoms.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the molecule. nih.gov The data obtained from this analysis includes precise bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules are arranged in the crystal lattice. researchgate.net

Table 2: Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Fundamental properties of the crystalline state. |

| Space Group | The symmetry elements of the crystal lattice. | Describes the symmetry of the molecular packing. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Defines the complete 3D molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms the covalent structure and identifies any structural strain. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, van der Waals forces) between molecules. | Explains the crystal packing and influences physical properties. |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common technique for determining the purity of a non-volatile solid compound like this compound. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The compound would elute at a characteristic retention time, and its purity would be determined by the area percentage of its corresponding peak in the chromatogram.

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and stability at the high temperatures used in the GC inlet. If the compound is not sufficiently volatile or tends to decompose at high temperatures, derivatization may be required to convert it into a more suitable analyte.

Table 3: Typical Parameters for HPLC Purity Assessment

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm) | Stationary phase for separation based on polarity. |

| Mobile Phase | Gradient of acetonitrile and water | Eluent that carries the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV detector at a specific wavelength (e.g., 254 nm) | To visualize and quantify the compound as it elutes. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. |

Thermal Analysis for Stability Characterization (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. These methods are critical for understanding the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides information about the thermal stability of this compound, revealing the temperature at which it begins to decompose. It can also detect the loss of residual solvent or water from the sample.

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC would be used to determine its melting point, which is a key indicator of purity. uobaghdad.edu.iq The technique can also identify other thermal events, such as glass transitions, phase changes, or crystallization events.

Table 4: Information from Thermal Analysis Techniques

| Technique | Measurement | Key Information Obtained |

|---|---|---|

| TGA | Mass vs. Temperature | Decomposition temperature, thermal stability, presence of volatiles. |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, phase transitions, glass transition. |

Potential Applications and Translational Research Excluding Human Clinical Uses

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The imidazole (B134444) scaffold is a promising starting point for the development of such tools, particularly fluorescent probes, due to its structural tunability and favorable photophysical properties. researchgate.netrsc.org

The structure of 1-(2-(benzylamino)-1H-imidazol-4-yl)ethanone could be systematically modified to create chemical probes. The core imidazole ring, known for its electron-rich nature, can be functionalized to modulate its fluorescent properties. acs.org For instance, strategic modifications to the benzyl (B1604629) or acetyl groups could introduce fluorophores or reactive handles for conjugation to biomolecules. These probes could then be used to visualize specific cellular components or track biological processes in real-time. The development of such probes would involve synthesizing analogs with reporter tags while retaining selective binding to a biological target. A structurally similar but biologically inactive analog would typically be developed as a negative control to validate the probe's on-target effects.

Table 1: Potential Characteristics of this compound as a Scaffold for Chemical Probes

| Feature | Requirement for Chemical Probe | Potential of the Imidazole Scaffold |

| Potency & Selectivity | High affinity for the intended biological target with minimal off-target binding. | The 2-aminoimidazole motif is a known binder of various biological targets, including enzymes and receptors, which can be fine-tuned through chemical modification. nih.govncsu.edu |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | Imidazole derivatives often possess physicochemical properties that allow for good membrane permeability. |

| Functionality | Presence of a modifiable handle for attachment of reporter groups (e.g., fluorophores, biotin). | The benzylamino or acetyl groups could be replaced or functionalized without disrupting core binding interactions. |

| Photophysical Properties | For fluorescent probes, inherent or inducible fluorescence upon target binding. | Some imidazole derivatives exhibit dual fluorescence, a property that can be exploited for developing advanced probes. researchgate.net |

Preclinical Lead Optimization Strategies for this compound and Analogs

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). creative-biostructure.comyoutube.com The imidazole scaffold is prevalent in many approved drugs, particularly as kinase inhibitors. lifechemicals.comnih.gov Given this precedent, this compound could serve as a starting point for a lead optimization campaign.

A typical optimization program would involve the iterative synthesis and testing of analogs. youtube.com Structure-activity relationship (SAR) studies would guide modifications to enhance target engagement and reduce potential liabilities. researchgate.netacs.org For example, if the target is a protein kinase, modifications would aim to improve binding to the ATP pocket.

Key optimization strategies could include:

Modification of the Benzyl Group: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl ring to explore new binding interactions and improve metabolic stability. Halogenated derivatives of kinase inhibitors have shown enhanced potency and selectivity. nih.gov

Variation of the Amino Linker: Altering the benzylamino group to other substituted amines or amides to probe the effect on binding affinity and physicochemical properties.

Modification of the 4-position Acetyl Group: Replacing the acetyl moiety with other functional groups (e.g., esters, amides, nitriles) to modulate polarity, solubility, and target interactions. Studies on 4-acetylphenylamine-based imidazoles have shown that this position is critical for activity. nih.govresearchgate.net

This iterative process relies on a suite of in vitro assays to measure potency, selectivity against related targets, and ADME properties before advancing the most promising compounds to in vivo preclinical studies. youtube.comaltasciences.com

Table 2: Hypothetical Lead Optimization of a this compound Analog

| Compound | R1 (Benzyl Substitution) | R2 (4-position) | Target Potency (IC₅₀, nM) | Selectivity (vs. Related Target) | In Vitro Metabolic Stability (t½, min) |

| Parent | H | -C(O)CH₃ | 500 | 5-fold | 15 |

| Analog A | 4-Chloro | -C(O)CH₃ | 150 | 15-fold | 30 |

| Analog B | 4-Chloro | -C(O)NHCH₃ | 80 | 25-fold | 45 |

| Analog C | 3,4-Dichloro | -C(O)NHCH₃ | 25 | 50-fold | 65 |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation as a Tool in Biological Research

Beyond being a precursor for drug development, this compound and its analogs can serve as valuable tools for basic biological research. Small molecules that modulate the function of specific proteins are indispensable for dissecting complex cellular pathways.

The 2-aminoimidazole core is found in a large family of marine alkaloids with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govijprajournal.com Similarly, synthetic imidazole derivatives have been identified as potent anticancer agents that can inhibit cell migration and growth in various cancer cell lines. nih.govresearchgate.net Therefore, this compound could be used to:

Probe Kinase Signaling Pathways: Given the prevalence of imidazoles as kinase inhibitors, the compound could be used to study the role of specific kinases in cell signaling, proliferation, and apoptosis. nih.govnih.gov

Investigate Cancer Cell Biology: If analogs show cytotoxicity, they could be used in 3D cell cultures and spheroid models to study tumor invasion and metastasis. nih.govresearchgate.net

Study Advanced Glycation End-products (AGEs): Certain 2-aminoimidazole derivatives have been identified as inhibitors and breakers of AGEs, which are implicated in diabetic complications. nih.gov The compound could be a tool to study the formation and breakdown of these products in vitro.

Table 3: Potential Applications of this compound as a Research Tool

| Research Area | Biological Process | Potential Assay | Expected Outcome |

| Oncology | Cancer cell proliferation and migration | MTT assay, Wound healing assay | Inhibition of cell growth and movement. nih.gov |

| Inflammation | Pro-inflammatory cytokine production | ELISA on stimulated immune cells | Reduction in cytokine levels. ijprajournal.com |

| Infectious Disease | Bacterial or fungal growth | Minimum Inhibitory Concentration (MIC) assay | Inhibition of microbial growth. mdpi.com |

| Metabolic Disease | Formation of Advanced Glycation End-products (AGEs) | In vitro glycation assays | Inhibition of AGE formation. nih.gov |

Non-Therapeutic Industrial Applications (e.g., agrochemicals, materials science)

The imidazole scaffold is not limited to biological and medicinal applications; it also has significant utility in various industrial sectors. tsijournals.comtsijournals.com

Agrochemicals: Many commercial fungicides and plant protectants are based on the imidazole ring. wikipedia.orgijpsjournal.com The structural motifs within this compound could confer antifungal or herbicidal properties, making it a candidate for development in crop protection.

Corrosion Inhibition: Imidazoles are effective corrosion inhibitors for metals like copper, particularly in aqueous systems. tsijournals.comijpsjournal.com The nitrogen atoms in the imidazole ring can coordinate to the metal surface, forming a protective layer. This compound could be evaluated for its efficacy in preventing metal degradation.

Materials Science: Imidazole derivatives are used as building blocks for advanced materials. They serve as precursors for thermostable polymers like Polybenzimidazole (PBI), a fire-retardant material. tsijournals.com They are also used in the synthesis of ionic liquids and as ligands for metal complexes used in catalysis. lifechemicals.com The unique structure of this compound could be exploited to create novel polymers or materials with specific electronic or physical properties.

Table 4: Potential Industrial Applications and Relevant Structural Features

| Industrial Sector | Application | Relevant Structural Feature(s) |

| Agrochemicals | Fungicide, Herbicide | Imidazole core (known antifungal properties). wikipedia.org |

| Metallurgy | Corrosion Inhibitor | Electron-rich nitrogen atoms of the imidazole ring. tsijournals.com |

| Polymers | Monomer for high-performance polymers | Aromatic rings (imidazole and benzyl) for thermal stability. |

| Catalysis | Ligand for metal catalysts | Imidazole nitrogen atoms for metal coordination. lifechemicals.com |

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

While methods for synthesizing substituted imidazoles exist, significant challenges remain, particularly in achieving high efficiency, regioselectivity, and sustainability. researchgate.net Future research must focus on developing novel synthetic protocols that are not only high-yielding but also cost-effective and environmentally benign.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide a more streamlined and atom-economical route to the target compound and its derivatives, reducing the number of purification steps and minimizing waste. researchgate.net

Green Chemistry Approaches: The use of sustainable tools is a critical future direction. This includes employing microwave or ultrasound irradiation to accelerate reaction times and increase yields, as well as exploring greener solvent systems like deep eutectic solvents (DESs) to replace hazardous volatile organic compounds (VOCs). mdpi.comresearchgate.net

Catalyst Development: Research into novel catalysts, including metal-based or organocatalysts, could overcome challenges in controlling the substitution pattern (regiocontrol) around the imidazole (B134444) ring, a crucial factor for tuning biological activity. rsc.org

| Methodology | Potential Advantages for Synthesizing Derivatives | Key Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, energy efficiency. researchgate.net | Scalability, potential for localized overheating. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. researchgate.net | Requires careful optimization of reaction conditions. |

| Solid-Phase Synthesis | Facilitates purification, suitable for library generation. researchgate.net | Higher cost of reagents and supports. |

| Deep Eutectic Solvents (DESs) | Environmentally friendly, recyclable, can enhance reactivity. mdpi.com | Viscosity, compatibility with starting materials. |

Discovery of Unexplored Biological Targets

The imidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of enzymes and receptors. researchgate.netnih.gov A primary challenge for 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone is the identification of its specific biological targets. Its structure, featuring a 2-aminoimidazole (2-AI) core, suggests several promising avenues for investigation. 2-AI derivatives are known to possess a wide spectrum of bioactivities, including the ability to disrupt bacterial biofilms and resensitize multidrug-resistant bacteria to antibiotics. nih.gov

Future research should involve comprehensive screening campaigns to uncover its therapeutic potential.

High-Throughput Screening (HTS): Utilizing HTS against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes will be essential to identify primary targets.

Target-Based Screening: Based on the activities of similar imidazole-containing compounds, focused screening against specific targets is warranted. nih.gov This includes enzymes like topoisomerases, aromatase, and various protein kinases, which are implicated in cancer and other diseases. nih.govacs.orgresearchgate.net

Phenotypic Screening: Assessing the compound's effect on cellular phenotypes (e.g., cancer cell proliferation, inflammation, microbial growth) can reveal its biological function without prior knowledge of a specific target. nih.gov

| Target Class | Therapeutic Area | Rationale for Investigation |

|---|---|---|

| Protein Kinases | Oncology, Inflammation | Many approved kinase inhibitors feature heterocyclic scaffolds. nih.gov The imidazole ring can form key hydrogen bonds in kinase ATP-binding sites. |

| DNA Topoisomerases | Oncology | Imidazole derivatives have been shown to inhibit DNA topoisomerase I, preventing DNA replication in cancer cells. acs.org |

| Aromatase | Oncology (Breast Cancer) | The nitrogen atoms in the imidazole ring can coordinate with the heme iron of the aromatase enzyme, inhibiting its function. researchgate.net |

| Microbial Enzymes | Infectious Diseases | The 2-aminoimidazole motif is known for its antibacterial and anti-biofilm properties. nih.govnih.gov |

Deepening Mechanistic Understanding

Once a biological target is validated, a significant challenge lies in elucidating the precise mechanism of action (MOA). Understanding how this compound interacts with its target at a molecular level is crucial for optimizing its structure and predicting potential off-target effects.

Future studies should focus on:

Biochemical and Enzymatic Assays: To determine the mode of inhibition (e.g., competitive, non-competitive, allosteric) and the compound's potency (IC₅₀/Kᵢ values). aacrjournals.org

Structural Biology: Co-crystallization of the compound with its target protein or utilizing techniques like cryo-electron microscopy (cryo-EM) can provide atomic-level details of the binding interaction.

Advanced Computational Modeling and AI-Driven Drug Design

Computational approaches are poised to dramatically accelerate the development of derivatives based on the this compound scaffold. The primary challenge is to build predictive models that can accurately forecast biological activity and drug-like properties.

Future directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to identify the key structural features that govern the compound's activity, guiding the design of more potent analogues. nih.gov

Molecular Docking and Simulation: Using the three-dimensional structure of identified targets to predict binding modes and affinities for novel derivatives, prioritizing which compounds to synthesize. nih.govnih.gov

Artificial Intelligence (AI) and Machine Learning (ML): Employing AI-driven platforms for de novo drug design. mdpi.com Generative models and graph neural networks can design novel molecules with optimized multi-target profiles (polypharmacology) and improved pharmacokinetic properties, moving beyond simple modifications of the parent structure. nih.govnih.govpeerj.com These AI tools can screen vast virtual chemical spaces far more rapidly than traditional methods. researchgate.net

Development of Advanced Preclinical Models (non-human)

A major hurdle in drug development is the translation of in vitro results to in vivo efficacy. The development and use of more predictive, non-human preclinical models are essential for evaluating compounds like this compound.

Future research should leverage advanced models such as:

Patient-Derived Xenografts (PDX): For oncology applications, PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, provide a more clinically relevant system to test efficacy than traditional cell-line xenografts. aacrjournals.org

Organoid Models: Three-dimensional organoids derived from stem cells can better mimic the complex architecture and physiology of human tissues, offering a superior platform for efficacy and toxicity testing.

Biomarker-Driven Animal Studies: Preclinical trials in animal models should incorporate biomarkers to measure target engagement and pharmacodynamic effects. researchgate.net This ensures the compound is reaching its target at sufficient concentrations to exert a therapeutic effect and helps to establish a potential therapeutic window before advancing to human trials. researchgate.net

By systematically addressing these research directions and challenges, the scientific community can thoroughly evaluate the therapeutic potential of this compound and its future derivatives.

Q & A

Q. What are the common synthetic routes for 1-(2-(Benzylamino)-1H-imidazol-4-yl)ethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-phenyl-1H-imidazole with benzoyl chloride derivatives in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields the target compound after purification via flash column chromatography (chloroform or hexane/ethyl acetate mixtures). Yields typically range from 12% to 40%, depending on substituents and reaction conditions . Alternative routes involve deprotection of sulfonylated intermediates using tetrabutylammonium fluoride (TBAF) in THF, followed by extraction and chromatography .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are critical for confirming molecular structure. For example, ¹H NMR can resolve signals for the benzylamino group (δ ~4.5 ppm) and imidazole protons (δ ~7.0–8.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹). X-ray crystallography using SHELXL software provides definitive structural validation, though challenges like twinning or low-resolution data may require complementary techniques (e.g., DFT calculations) .

Q. How can solubility and stability be optimized for in vitro studies?

- Methodological Answer : Solubility screening in dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers (pH 4–8) is recommended. Stability tests under varying temperatures (4°C, 25°C, −20°C) and light exposure should be conducted. For hygroscopic or oxidation-prone derivatives, inert atmospheres (N₂/Ar) and stabilizers like ascorbic acid may improve shelf life .

Advanced Research Questions

Q. How can low synthetic yields (<40%) be addressed for this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) for imidazole acylation.

- Reaction Solvent Optimization : Testing polar aprotic solvents (DMF, DMSO) or ionic liquids to enhance reactivity.

- Temperature Control : Microwave-assisted synthesis or reflux conditions to accelerate kinetics.

Evidence from similar imidazole derivatives shows yield improvements up to 60% using BBr₃-mediated deprotection or recrystallization from dichloromethane/MeOH .

Q. How to resolve contradictions in structural data between XRD and computational models?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., torsional flexibility of the benzyl group) or crystal-packing forces. To resolve these:

Q. What mechanisms underlie its potential therapeutic activity in rheumatoid arthritis (RA)?

- Methodological Answer : The compound’s imidazole core may inhibit sphingosine-1-phosphate lyase (S1PL), a target in RA pathogenesis. Proposed methodologies include:

- Enzyme Assays : Measure S1PL activity using LC-MS to quantify sphingosine-1-phosphate (S1P) levels.

- In Vivo Models : Administer the compound in collagen-induced arthritis (CIA) mice and assess joint inflammation via histopathology.

- Molecular Docking : Simulate binding to S1PL’s active site (PDB: 3V2Y) to identify key interactions (e.g., hydrogen bonds with His138 or Asp94) .

Q. How can regioselectivity challenges in imidazole functionalization be mitigated?

- Methodological Answer : Regioselectivity in imidazole substitution is influenced by electronic and steric factors. Strategies include:

- Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl) to direct acylation to the C4 position.

- Metal-Mediated Coupling : Use palladium-catalyzed C–H activation for selective functionalization.

- pH Control : Perform reactions under basic conditions (pH >10) to deprotonate NH and enhance nucleophilicity at specific sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.